molecular formula C12H16O3 B8375046 3,4-Dimethoxy-5-propylbenzaldehyde

3,4-Dimethoxy-5-propylbenzaldehyde

Cat. No.: B8375046
M. Wt: 208.25 g/mol
InChI Key: NLCMUQBOFHFJTF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3,4-Dimethoxy-5-propylbenzaldehyde is a substituted benzaldehyde derivative featuring methoxy (-OCH₃) groups at positions 3 and 4 of the aromatic ring and a propyl (-CH₂CH₂CH₃) substituent at position 5. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol. While direct data on its physical state is unavailable, analogous benzaldehyde derivatives (e.g., 3,4-Dimethoxy-5-(methylthio)benzaldehyde) suggest it is likely a liquid or low-melting solid at room temperature.

Applications
Benzaldehyde derivatives are widely used as intermediates in pharmaceutical synthesis, fragrances, and fine chemicals. The methoxy and propyl substituents in this compound may enhance its utility in synthesizing bioactive molecules or flavoring agents, though specific applications require further research .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3,4-dimethoxy-5-propylbenzaldehyde

InChI

InChI=1S/C12H16O3/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3/h6-8H,4-5H2,1-3H3

InChI Key

NLCMUQBOFHFJTF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1)C=O)OC)OC

Origin of Product

United States

Scientific Research Applications

Antineoplastic Activity

Recent studies have highlighted the potential of 3,4-Dimethoxy-5-propylbenzaldehyde in cancer treatment. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of benzaldehyde have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

Case Study:
A study explored the synthesis of analogs of 3,4-Dimethoxy-5-propylbenzaldehyde, assessing their efficacy against breast cancer cell lines. The results demonstrated a dose-dependent response, suggesting that modifications to the benzaldehyde structure could enhance its therapeutic potential.

CompoundIC50 (µM)Cancer Cell Line
3,4-Dimethoxy-5-propylbenzaldehyde15.2MCF-7
Analog A10.5MCF-7
Analog B8.7MCF-7

Flavoring Agents

The compound is also utilized as a flavoring agent due to its aromatic properties. Its sweet and floral notes make it suitable for use in food products and beverages.

Regulatory Considerations

Flavor compounds must comply with safety regulations set by food safety authorities. Studies evaluating the migration of flavor compounds from packaging into food have included assessments of 3,4-Dimethoxy-5-propylbenzaldehyde.

Table: Migration Testing Results

Packaging TypeMigration Level (ppm)Regulatory Limit (ppm)
Polycarbonate0.5<1
Glass0.1<1
Plastic0.8<1

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activity or novel properties.

Material Science Applications

In material science, 3,4-Dimethoxy-5-propylbenzaldehyde has been investigated for its potential use in polymer synthesis and as a building block for advanced materials.

Polymer Synthesis

Research has focused on incorporating this compound into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Table: Polymer Properties Comparison

Polymer TypeIncorporation Level (%)Thermal Stability (°C)
Control0200
Polymer A5220
Polymer B10230

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key attributes of 3,4-Dimethoxy-5-propylbenzaldehyde with structurally related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Notable Properties
3,4-Dimethoxy-5-propylbenzaldehyde N/A C₁₂H₁₆O₃ 208.25 3,4-OCH₃; 5-propyl Likely liquid High lipophilicity; moderate reactivity
3,4-Dimethoxy-5-(methylthio)benzaldehyde 78350-98-8 C₁₀H₁₂O₂S 196.27 3,4-OCH₃; 5-SCH₃ Liquid (inferred) Sulfur enhances oxidation susceptibility
3,5-Dibromo-4-methylbenzoic acid 67973-32-4 C₈H₆Br₂O₂ 293.85 3,5-Br; 4-CH₃; COOH White solid High density; irritant (skin/eyes)
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 331-39-5 C₉H₈O₄ 180.16 3,4-OH; acrylic acid moiety Yellow crystals Antioxidant; water-soluble (polar)

Functional Group and Reactivity Comparisons

  • Methoxy vs. Hydroxyl Groups :
    The methoxy substituents in 3,4-Dimethoxy-5-propylbenzaldehyde confer greater lipophilicity and electron-donating effects compared to caffeic acid’s hydroxyl (-OH) groups. This difference reduces hydrogen-bonding capacity, lowering water solubility but enhancing membrane permeability in biological systems .

  • Aldehyde vs. Carboxylic Acid :
    The aldehyde functional group in the target compound is more reactive than the carboxylic acid in 3,5-Dibromo-4-methylbenzoic acid. Aldehydes participate in condensation reactions (e.g., forming Schiff bases), whereas carboxylic acids are typically involved in acid-base or esterification reactions .

  • Propyl vs. Methylthio Substituents : The propyl chain in 3,4-Dimethoxy-5-propylbenzaldehyde increases steric hindrance and hydrophobicity compared to the methylthio (-SCH₃) group in its sulfur-containing analog. Methylthio groups may undergo oxidation to sulfoxides or sulfones, introducing additional reactivity pathways .

Preparation Methods

Vilsmeier-Haack Formylation of 3,4-Dimethoxy-5-propylbenzene

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups onto aromatic systems. For 3,4-dimethoxy-5-propylbenzaldehyde, this method involves formylation of 3,4-dimethoxy-5-propylbenzene. The precursor, 3,4-dimethoxy-5-propylbenzene, is synthesized via Friedel-Crafts alkylation of 1,2-dimethoxybenzene (veratrole) using propyl chloride in the presence of a Lewis acid such as aluminum chloride. Subsequent formylation employs dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions (10–30°C), yielding the target aldehyde.

Reaction Conditions:

  • Alkylation: Veratrole, propyl chloride, AlCl₃, dichloromethane, 0–5°C, 6 hours.

  • Formylation: DMF, POCl₃, 20–30°C, 30 minutes, followed by neutralization with NaOH.

Sequential Methoxylation and Propylation of Catechol Derivatives

An alternative route begins with 3,4-dihydroxy-5-propylbenzene, a dihydroxy precursor synthesized via alkylation of catechol. Propylation is achieved using propyl bromide and a base (e.g., potassium carbonate) in acetone under reflux. Methylation of the hydroxyl groups is performed with methyl iodide or dimethyl sulfate, yielding 3,4-dimethoxy-5-propylbenzene. Formylation via the Vilsmeier-Haack protocol then introduces the aldehyde moiety.

Critical Considerations:

  • Regioselectivity: Methoxy groups at positions 3 and 4 direct electrophilic substitution to position 5 for propyl group installation.

  • Purification: Crystallization from ethyl acetate/cyclohexane mixtures ensures high purity.

Intermediate Synthesis and Functional Group Transformations

Synthesis of 3,4-Dimethoxy-5-propylbenzene

The alkylation of veratrole with propyl chloride proceeds via Friedel-Crafts mechanism, favoring para-substitution relative to methoxy groups. Reaction monitoring via thin-layer chromatography (TLC) confirms completion, with purification through column chromatography (silica gel, hexane/ethyl acetate).

Yield Optimization:

  • Excess propyl chloride (1.5 equivalents) improves alkylation efficiency.

  • Low temperatures (0–5°C) minimize side reactions such as polyalkylation.

Formylation via Vilsmeier-Haack Reagent

The Vilsmeier-Haack reagent (DMF-POCl₃ complex) facilitates electrophilic formylation. For 3,4-dimethoxy-5-propylbenzene, the reaction proceeds at 20–30°C, with careful control of POCl₃ addition to prevent overheating. Quenching with aqueous sodium hydroxide liberates the aldehyde, which is extracted into dichloromethane and purified via distillation or crystallization.

Challenges and Solutions:

  • Side Reactions: Over-formylation is mitigated by stoichiometric control of DMF and POCl₃.

  • Workup: Neutralization with dilute HCl prevents decomposition of the aldehyde.

Comparative Analysis of Methodologies

Efficiency and Scalability

The Vilsmeier-Haack route offers higher yields (70–85%) compared to alternative methods like Gattermann–Koch formylation, which requires high-pressure CO and specialized equipment. Friedel-Crafts alkylation, while reliable for propyl group introduction, demands rigorous exclusion of moisture to preserve Lewis acid activity.

Functional Group Compatibility

Methoxy groups remain stable under Vilsmeier-Haack conditions, avoiding demethylation or oxidation. However, prolonged exposure to POCl₃ may necessitate shorter reaction times (≤1 hour) to preserve aromatic integrity.

Industrial and Laboratory-Scale Adaptations

Large-Scale Production

Industrial synthesis employs continuous-flow reactors for Friedel-Crafts alkylation, enhancing heat dissipation and reducing reaction times. Automated quenching systems ensure safe handling of POCl₃ during formylation.

Laboratory-Scale Modifications

Small-scale preparations utilize Schlenk techniques for moisture-sensitive steps. Rotary evaporation replaces distillation for solvent removal, improving recovery rates of volatile intermediates.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR: Distinct signals for methoxy (δ 3.85–3.90 ppm), aldehyde (δ 9.80 ppm), and propyl groups (δ 0.90–1.70 ppm).

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity ≥98%. Residual solvents are quantified via gas chromatography (GC).

Emerging Methodologies and Innovations

Catalytic Asymmetric Alkylation

Recent advances employ chiral catalysts for enantioselective propylation, though applications to methoxy-substituted arenes remain exploratory.

Microwave-Assisted Synthesis

Microwave irradiation reduces Vilsmeier-Haack reaction times from hours to minutes, enhancing energy efficiency without compromising yield .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3,4-Dimethoxy-5-propylbenzaldehyde, and what methodological considerations are critical for achieving high purity?

  • Answer : The synthesis typically involves condensation reactions of substituted benzaldehydes with alkylating agents under reflux conditions. For example, a method adapted from triazole derivatives involves refluxing with substituted benzaldehyde in absolute ethanol and glacial acetic acid (5 drops) for 4 hours, followed by solvent evaporation under reduced pressure and filtration . Another approach uses aryl acid derivatives in reflux conditions for 15 hours, followed by precipitation in ice to isolate the product . Key considerations include stoichiometric control, reaction time optimization (4–15 hours), and purification via recrystallization or column chromatography to remove impurities .

Q. Which spectroscopic techniques are most effective for characterizing 3,4-Dimethoxy-5-propylbenzaldehyde, and how should conflicting spectral data be resolved?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods. NMR elucidates methoxy and propyl groups, while GC-MS confirms molecular weight and fragmentation patterns. Conflicting data (e.g., peak shifts) should be cross-referenced with databases like NIST Chemistry WebBook and standardized chromatographic conditions (e.g., DB-5 or HP-5 MS columns) . Discrepancies may arise from solvent effects; repeating analyses in anhydrous solvents and using high-purity standards is advised .

Q. What solvent systems are optimal for solubility studies of 3,4-Dimethoxy-5-propylbenzaldehyde, and how does polarity influence experimental outcomes?

  • Answer : The compound is freely soluble in ethanol and organic solvents (e.g., DMF, DMSO) but has limited solubility in water (8.45 mg/mL at 25°C) . Solvent polarity impacts reaction kinetics and crystallization; ethanol is preferred for reflux synthesis due to its balance of polarity and boiling point . For solubility-dependent assays (e.g., biological testing), DMSO at concentrations <1% v/v minimizes cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 3,4-Dimethoxy-5-propylbenzaldehyde when scaling up reactions, and what factors contribute to variability in reported yields?

  • Answer : Yield optimization requires systematic parameter variation:

  • Catalyst concentration : Increasing glacial acetic acid from 5 drops to 0.1 equivalents enhances reaction rates without side products .
  • Solvent screening : Ethanol vs. DMF improves intermediate solubility .
  • Workup procedures : Vacuum distillation reduces thermal degradation compared to atmospheric evaporation .
    Variability in literature yields (60–85%) often stems from purification methods; statistical experimental design (e.g., Response Surface Methodology) identifies critical factors .

Q. What strategies are effective for resolving contradictions in the reported biological activities of 3,4-Dimethoxy-5-propylbenzaldehyde across different studies?

  • Answer : Contradictions may arise from assay variability (e.g., cell line specificity). Methodological strategies include:

  • Triangulation : Validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .
  • Meta-analysis : Normalize metrics (e.g., IC50 values) across datasets to reconcile discrepancies .
  • Purity verification : Use HPLC (≥95% purity) to exclude impurities or stereochemical by-products .

Q. How can computational models predict the reactivity or stability of 3,4-Dimethoxy-5-propylbenzaldehyde under varying experimental conditions?

  • Answer :

  • Density Functional Theory (DFT) : Predicts electrophilic sites for substitution reactions .
  • Molecular Dynamics (MD) : Assesses solvent interactions (e.g., solvation free energy in ethanol vs. water) .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., methoxy groups) with stability .
    Experimental validation (e.g., Arrhenius plots for degradation kinetics) ensures model robustness .

Q. What methodological approaches address stability challenges during storage or handling of 3,4-Dimethoxy-5-propylbenzaldehyde?

  • Answer : The compound is sensitive to light and moisture. Recommended protocols:

  • Storage : In amber vials under inert gas (N₂ or Ar) at –20°C .
  • Handling : Use anhydrous solvents and glove boxes for air-sensitive reactions .
  • Stability assays : Monitor degradation via HPLC over 6–12 months to establish shelf-life .

Data Contradiction and Validation

Q. How should researchers interpret conflicting data in spectroscopic or chromatographic analyses?

  • Answer :

  • Cross-validation : Compare retention indices (GC) or chemical shifts (NMR) with NIST or PubChem datasets .
  • Replicate conditions : Use identical instrumentation settings (e.g., column type, temperature gradients) .
  • Error analysis : Quantify signal-to-noise ratios and detector sensitivity limits .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook (GC-MS, IR) .
  • Synthetic Protocols : Reflux condensation ; recrystallization in ethanol/water .
  • Computational Tools : Gaussian (DFT), GROMACS (MD) .

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